GMQ

Description

Nomenclature and Chemical Identification in Scholarly Contexts

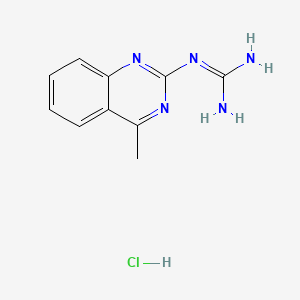

Accurate nomenclature and chemical identification are fundamental in scholarly communication concerning GMQ hydrochloride. Several names and identifiers are used in the literature to refer to this compound.

Systematic Naming: N-(4-methyl-2-quinazolinyl)-guanidine, monohydrochloride

The systematic name for this compound hydrochloride, based on IUPAC nomenclature, is N-(4-methyl-2-quinazolinyl)-guanidine, monohydrochloride. caymanchem.combiomol.com This name precisely describes the chemical structure, indicating a guanidine (B92328) group attached to the nitrogen at the 2-position of a 4-methylquinazoline (B149083) ring, present as a monohydrochloride salt.

Synonyms and Historical Designations (e.g., 2-Guanidine-4-methylquinazoline hydrochloride, NSC 403387 hydrochloride)

In addition to its systematic name, this compound hydrochloride is known by several synonyms and historical designations in academic and chemical databases. These include:

2-Guanidine-4-methylquinazoline hydrochloride sigmaaldrich.comusbio.netsigmaaldrich.com

4-Methyl-2-guanidino quinazoline (B50416) hydrochloride sigmaaldrich.comusbio.netsigmaaldrich.com

N-(4-Methyl-2-quinazolinyl)-guanidine hydrochloride sigmaaldrich.comusbio.netsigmaaldrich.com

NSC 403387 hydrochloride sigmaaldrich.comusbio.netsigmaaldrich.comamericanchemicalsuppliers.comguidechem.com

this compound monohydrochloride americanchemicalsuppliers.com

this compound HCl americanchemicalsuppliers.com

1-(4-Methylquinazolin-2-yl)guanidine hydrochloride americanchemicalsuppliers.com

The designation "NSC 403387 hydrochloride" indicates its historical use or identification within the National Service Center (NSC) compound collection, often associated with cancer research screening programs. sigmaaldrich.comusbio.netsigmaaldrich.comamericanchemicalsuppliers.comguidechem.com

Historical Context of this compound Hydrochloride Research

The historical context of this compound hydrochloride research is intertwined with the broader investigation of quinazoline and guanidine derivatives, which have demonstrated a wide range of biological activities. nih.gov Early research may have focused on its synthesis and basic chemical properties. The "NSC 403387" designation suggests it was part of larger screening efforts, potentially for anti-cancer or other biological activities. sigmaaldrich.comusbio.netsigmaaldrich.comamericanchemicalsuppliers.comguidechem.com More recent historical research has explored its effects on specific ion channels, laying the groundwork for contemporary studies in neuroscience and pain. nih.govrndsystems.comnih.govresearchgate.net For instance, studies from the early 2010s began to detail its interaction with acid-sensing ion channels (ASICs). nih.govrndsystems.com

Significance of this compound Hydrochloride in Contemporary Biomedical Research

This compound hydrochloride holds significant importance in contemporary biomedical research due to its activity as a modulator of ion channels, particularly acid-sensing ion channels (ASICs) and gamma-aminobutyric acid (GABA) receptors. caymanchem.combiomol.com Its ability to selectively activate ASIC3 channels at neutral pH and modulate the pH dependence of ASIC1a and ASIC1b, while not affecting ASIC2a, makes it a valuable tool for studying the specific roles of these channels in physiological and pathological processes. americanchemicalsuppliers.comrndsystems.com

Research findings highlight its use in investigating nociceptive behavior, suggesting a role in pain research. caymanchem.comnih.govresearchgate.net Furthermore, studies have shown that this compound can influence other ion currents, including large-conductance calcium-activated potassium (KCa1.1/BKCa) channels and non-selective cation currents, indicating broader effects on neuronal excitability. caymanchem.combiomol.commedchemexpress.cn Its interaction with GABAA receptors as an inhibitor also contributes to its neuropharmacological profile. caymanchem.combiomol.com These diverse actions underscore its significance as a probe for understanding ion channel function and their implications in neurological disorders and pain pathways. caymanchem.combiomol.comnih.govrndsystems.comnih.govresearchgate.net

Contemporary research utilizes this compound hydrochloride to explore the mechanisms by which ion channels contribute to conditions like neurogenic inflammation and potentially chronic migraine, which may involve its effects on receptors like 5-HT3. usbio.net The compound serves as a key tool in in vitro and in vivo studies aimed at dissecting the complex roles of ASICs and other ion channels in sensory transduction and neuronal signaling. nih.govnih.govresearchgate.net

Key Research Findings on Ion Channel Modulation by this compound Hydrochloride

| Channel Type | Effect | EC50/IC50 Value | Cell Type/Context | Source |

| ASIC3 | Activator (at neutral pH) | 67 µM (at neutral pH) caymanchem.combiomol.com 1.83 mM (at pH 7.4) americanchemicalsuppliers.com | CHO cells expressing ASIC3 caymanchem.combiomol.com | caymanchem.combiomol.comamericanchemicalsuppliers.com |

| GABAA Receptor | Inhibitor | 0.39 µM | Primary rat hippocampal neurons | caymanchem.combiomol.com |

| KCa1.1/BKCa Channels | Stimulatory effects / Enhanced probability | 0.95 µM (EC50 for BKCa channel probability) medchemexpress.cn | GH3 rat pituitary cells caymanchem.combiomol.commedchemexpress.cn | caymanchem.combiomol.commedchemexpress.cn |

| Non-selective cation currents | Stimulatory effects | Not specified | Rolf B1.T olfactory sensory neurons | caymanchem.combiomol.com |

| ASIC1a and ASIC1b | Alters pH dependence | Not specified | Not specified | americanchemicalsuppliers.comrndsystems.com |

| ASIC2a | No effect on activation curve | Not applicable | Not specified | americanchemicalsuppliers.comrndsystems.com |

| Delayed rectifying K+ current | Suppressed amplitude | Not specified | Pituitary GH3 cells medchemexpress.cn | medchemexpress.cn |

| Voltage-gated Na+ currents | Suppressed amplitude | Not specified | Pituitary GH3 cells medchemexpress.cn | medchemexpress.cn |

| L-type Ca2+ currents | Suppressed amplitude | Not specified | Pituitary GH3 cells medchemexpress.cn | medchemexpress.cn |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(4-methylquinazolin-2-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPZWQRWOHFAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-15-9 | |

| Record name | 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Mechanistic Investigations of Gmq Hydrochloride

Modulation of Acid-Sensing Ion Channels (ASICs)

GMQ hydrochloride exhibits a subtype-specific modulation of ASICs. While it affects the pH dependence of several ASIC subtypes, its most pronounced effect is on ASIC3. rndsystems.comtocris.comnih.govbio-techne.com

ASIC3 Agonist Activity and Mechanisms of Activation

This compound hydrochloride functions as a selective opener or activator of ASIC3 channels, particularly at neutral or physiological pH (e.g., pH 7.4). rndsystems.comscientificlabs.ietocris.combio-techne.combiomol.com This activation occurs through mechanisms distinct from direct proton sensing. nih.govtandfonline.com

Evoking Inward Currents in Cellular Systems (e.g., CHO cells expressing ASIC3)

Studies utilizing cellular expression systems, such as Chinese hamster ovary (CHO) cells stably expressing ASIC3, have demonstrated that application of this compound hydrochloride evokes rapid inward currents. caymanchem.comnih.govbiomol.comresearchgate.netmedchemexpress.com These currents show little desensitization in the presence of this compound hydrochloride. caymanchem.combiomol.com The half-maximal effective concentration (EC50) for this compound hydrochloride in evoking inward currents in CHO cells expressing ASIC3 at neutral pH has been reported to be in the micromolar range (e.g., 67 µM or 1.83 mM). caymanchem.comnih.govbiomol.commedchemexpress.com

pH Dependence and Sustained Current Induction

This compound hydrochloride significantly alters the pH dependence of ASIC3 activation. While protons typically activate ASICs, this compound hydrochloride can activate ASIC3 at physiological pH values where proton-induced activation is minimal. nih.govfrontiersin.orgnih.gov this compound hydrochloride shifts the pH dependence of ASIC3 activation towards more alkaline values and decreases the steepness of the activation curve. nih.govnih.govresearchgate.net This modulation leads to the induction of a sustained inward current at pH 7.4. nih.govresearchgate.netmedchemexpress.com The sustained current is a notable characteristic of ASIC3 activity in the presence of this compound hydrochloride and is a consequence of the overlap between the activation and inactivation curves at physiological pH, creating a "window current". nih.govtandfonline.comresearchgate.net

The effect of this compound hydrochloride on the sustained current component of rASIC3 pH 7 activation has been shown to be stronger compared to its effect on the transient current. researchgate.net

Role of the Lower Palm Region in ASIC3 Modulation

Research suggests that the lower palm domain of ASIC3 is critically involved in its activation by this compound hydrochloride. nih.gov Mutations within this highly conserved region have been shown to disrupt the effects of this compound hydrochloride on channel function, specifically affecting inactivation but not necessarily activation. nih.govnih.gov This indicates that the lower palm region may be involved in the consequences of this compound binding and its influence on channel gating. nih.govnih.gov

Sensitization of pH 7-induced ASIC3 Activation

Beyond its ability to directly activate ASIC3 at neutral pH, this compound hydrochloride can also sensitize the channel to activation by mildly acidic conditions, such as pH 7. biomol.comresearchgate.net This suggests that this compound hydrochloride can potentiate ASIC3 responses to physiological stimuli.

Interaction with Other Ion Channels and Receptors

This compound hydrochloride exhibits interactions with a range of ion channels and receptors distinct from ASICs, influencing their activity in various ways.

GABAA Receptor Antagonism

Studies have indicated that this compound hydrochloride acts as an antagonist of GABAA receptors. It has been reported to be involved in the suppression of GABAA receptor-mediated Cl- currents researchgate.net. This compound hydrochloride inhibited the human GABAA ρ1 receptor, and mutations at an intersubunit site in the receptor reduced this compound potency nih.gov. Furthermore, this compound has been shown to antagonize GABAA αβγ receptors in a competitive manner nih.gov. The compound has an IC50 value of 0.39 µM in primary rat hippocampal neurons, indicating its inhibitory potency on GABAA receptors biomol.comcaymanchem.com.

Stimulatory Effects on Large-Conductance Calcium-Activated Potassium (KCa1.1/BKCa) Channels

This compound hydrochloride has demonstrated stimulatory effects on large-conductance calcium-activated potassium (BKCa or KCa1.1) channels biomol.comcaymanchem.comnih.gov. Addition of this compound to pituitary GH3 cells increased the amplitude of Ca2+-activated K+ currents (IK(Ca)) nih.govresearchgate.net. This effect was reversible by verruculogen (B192650) or PF1022A nih.govresearchgate.net. Under inside-out current recordings, this compound enhanced the open probability of BKCa channels with an EC50 value of 0.95 µM nih.govresearchgate.net.

This compound hydrochloride enhances the open probability of BKCa channels nih.govresearchgate.net. The activation curve of BKCa channels is shifted to a lower depolarized potential in the presence of this compound nih.govresearchgate.net. However, this shift occurs with no change in the gating charge of the curve nih.govresearchgate.net.

Interactive Table 1: Effect of this compound Hydrochloride on BKCa Channel Activation

| Parameter | Control | + this compound (0.95 µM) | Notes | Source |

| EC50 (µM) for enhanced probability | - | 0.95 | Based on inside-out current recordings. | nih.govresearchgate.net |

| Activation Curve Shift | - | To lower depolarized potential | No change in gating charge. | nih.govresearchgate.net |

In the presence of this compound hydrochloride, there is a reduction of free energy required for BKCa channel activation nih.govresearchgate.net.

Interactive Table 2: Effect of this compound Hydrochloride on BKCa Channel Free Energy

| Parameter | Effect of this compound Hydrochloride | Source |

| Free Energy for Channel Activation | Reduced | nih.govresearchgate.net |

Suppression of Other Ionic Currents (e.g., delayed rectifying K+ current, voltage-gated Na+, and L-type Ca2+ currents)

Exposure of cells to this compound hydrochloride leads to the suppression of the amplitude of several other ionic currents. These include delayed rectifying K+ current, voltage-gated Na+ currents, and L-type Ca2+ currents nih.govresearchgate.net. In olfactory sensory neurons, this compound was able to suppress peak Na+ current (INa) nih.govresearchgate.net.

Interactive Table 3: Suppression of Ionic Currents by this compound Hydrochloride

| Ionic Current | Effect of this compound Hydrochloride | Source |

| Delayed rectifying K+ current | Suppressed | nih.govresearchgate.net |

| Voltage-gated Na+ current | Suppressed | nih.govresearchgate.net |

| L-type Ca2+ current | Suppressed | nih.govresearchgate.net |

Antagonistic Effect on 5-hydroxytryptamine (5-HT) Receptors, particularly 5-HT3 receptors

This compound hydrochloride has an antagonistic effect on 5-hydroxytryptamine (5-HT) receptors usbio.net. This antagonistic effect is particularly noted for 5-HT3 receptors usbio.net. This compound hydrochloride's ability to block neurogenic inflammation induced by proton influx may be related to its antagonistic effect on 5-HT receptors usbio.net. It has also been shown to block neurogenic inflammation associated with chronic migraine, which is linked to 5-HT3 receptors usbio.net.

Interactive Table 4: Antagonistic Effect of this compound Hydrochloride on 5-HT Receptors

| Receptor Type | Effect of this compound Hydrochloride | Specificity Noted For | Source |

| 5-hydroxytryptamine (5-HT) receptors | Antagonistic | 5-HT3 receptors | usbio.net |

Mechanistic Models of this compound Hydrochloride Pharmacological Action

Mechanistic investigations into this compound hydrochloride have primarily focused on its interactions with ion channels, revealing a multifaceted pharmacological profile. caymanchem.comnih.gov The compound's effects extend beyond a single target, influencing several key players in cellular signaling. caymanchem.comnih.gov

Cellular and Molecular Pathways Involved

This compound hydrochloride has been shown to interact with several cellular and molecular targets, contributing to its observed pharmacological actions. A key interaction is with acid-sensing ion channel 3 (ASIC3). This compound acts as an activator of ASIC3, inducing rapid inward currents in cells expressing this channel. caymanchem.com This activation occurs even at neutral pH, which is notable as ASICs are typically activated by acidic conditions. rndsystems.comresearchgate.netmedchemexpress.cn The EC₅₀ for ASIC3 activation by this compound in CHO cells at neutral pH has been reported as 67 µM. caymanchem.com While this compound is a selective opener of ASIC3 at pH 7.4, it can also alter the pH dependence of ASIC1a and ASIC1b, although it does not affect the activation curve of ASIC2a. rndsystems.com At higher concentrations, this compound can also block ASIC pores. medchemexpress.cn

Beyond ASICs, this compound hydrochloride has been found to influence other ion channels. It acts as an inhibitor of the GABAᴀ receptor in primary rat hippocampal neurons, with an IC₅₀ of 0.39 µM. caymanchem.comnih.gov This inhibition appears to be competitive, potentially by competing with GABA binding to the receptor. nih.gov

Furthermore, this compound has demonstrated stimulatory effects on large-conductance calcium-activated potassium (KCa1.1/BKCa) channels in GH3 rat pituitary cells. caymanchem.comnih.gov Studies using inside-out current recordings have shown that this compound enhances the open probability of BKCa channels with an EC₅₀ value of 0.95 µM. nih.gov This interaction shifts the activation curve of BKCa channels to a lower depolarized potential. nih.gov this compound has also been observed to induce non-selective cation currents in Rolf B1.T olfactory sensory neurons. caymanchem.comnih.gov

Interestingly, exposure to this compound can also suppress the amplitude of other ion currents, including delayed rectifying K⁺ current, voltage-gated Na⁺, and L-type Ca²⁺ currents. nih.gov These findings suggest that this compound hydrochloride has multiple regulatory actions on various types of ion channels. nih.gov

Here is a summary of the key cellular and molecular targets of this compound hydrochloride:

| Target | Type of Action | EC₅₀/IC₅₀ | Cellular Context |

| Acid-Sensing Ion Channel 3 (ASIC3) | Activator | 67 µM (at pH 7.4) | CHO cells expressing ASIC3 |

| GABAᴀ Receptor | Inhibitor | 0.39 µM | Primary rat hippocampal neurons |

| Large-Conductance Ca²⁺-Activated K⁺ (BKCa) | Stimulator | 0.95 µM | GH3 rat pituitary cells |

| Non-Selective Cation Channels | Inducer | Not specified | Rolf B1.T olfactory sensory neurons |

| Delayed Rectifying K⁺ Current | Suppressor | Not specified | GH3 rat pituitary cells |

| Voltage-Gated Na⁺ Current | Suppressor | Not specified | GH3 rat pituitary cells, Rolf B1.T neurons |

| L-Type Ca²⁺ Current | Suppressor | Not specified | GH3 rat pituitary cells |

Integrated Responses Across Organ Systems

While much of the research on this compound hydrochloride focuses on its cellular and molecular interactions, some studies have begun to explore its effects at the organ system level, particularly in the context of nociception and neurogenic inflammation. usbio.netcaymanchem.comresearchgate.net

This compound, as an ASIC3 agonist, has been used in in vivo studies to investigate alterations in nociceptive behavior. researchgate.net Activation of ASIC3 channels by this compound has been demonstrated to cause persistent activation accompanied by the emergence of pain-related behaviors. researchgate.net For instance, administration of this compound has been shown to increase paw licking time in mice, an effect that can be blocked by ASIC inhibitors like amiloride (B1667095). caymanchem.com

Furthermore, this compound hydrochloride has been reported to block neurogenic inflammation induced by proton influx. usbio.netbiosynth.com This effect may be related to its antagonistic action on 5-hydroxytryptamine (5-HT) receptors, specifically 5-HT₃ receptors. usbio.netbiosynth.com Studies in mice have shown that this compound hydrochloride can block neurogenic inflammation induced by injecting substances into the skin or muscle. usbio.net It has also been indicated to block neurogenic inflammation associated with chronic migraine, which is linked to 5-HT₃ receptors. usbio.netbiosynth.com

These findings suggest that the cellular and molecular actions of this compound hydrochloride, particularly its modulation of ion channels like ASIC3 and its potential interaction with 5-HT receptors, can translate into observable effects at the organ system level, influencing pain pathways and inflammatory responses. usbio.netbiosynth.comcaymanchem.comresearchgate.net Research into integrated organ system responses often involves complex models to simulate the interactions between different physiological systems. mdpi.comlnhlifesciences.orgnih.govnih.gov While direct studies detailing the comprehensive integrated organ system responses to this compound hydrochloride are still emerging, the observed effects on nociception and inflammation highlight the systemic implications of its cellular targets. usbio.netbiosynth.comcaymanchem.comresearchgate.net

Biological and Physiological Effects of Gmq Hydrochloride

Nociceptive Behavior and Pain Research

GMQ hydrochloride is extensively used as a tool to investigate the mechanisms of pain, leveraging its specific action on ASIC3 channels, which are key players in pain signaling. nih.govcaymanchem.com

In vivo research has demonstrated that this compound hydrochloride can induce pain-like behaviors in animal models. When administered via intraplantar injection to rats, this compound produces a significant nociceptive response, characterized by behaviors such as flinching and licking of the affected paw. nih.gov Studies have quantified this effect, showing a notable increase in nociceptive scores compared to control groups. For instance, one study recorded a nociceptive score of 82 ± 12 in this compound-treated rats, substantially higher than the score of 44 ± 4 observed in the saline-treated control group. nih.gov

Further research in mice has substantiated the role of ASIC3 in mediating these effects. Wild-type mice injected with this compound in their hind paw exhibit a marked increase in paw licking time. caymanchem.com This response is significantly diminished in transgenic mice that lack the ASIC3 channel, providing direct evidence of this compound's mechanism of action through this specific channel in vivo. caymanchem.com The nociceptive behaviors induced by this compound can be modulated by other compounds. For example, the ASIC inhibitor amiloride (B1667095) can block the pain-like behaviors caused by this compound. caymanchem.com Additionally, substances like streptomycin (B1217042) and creatine (B1669601) have been shown to reduce the sensitivity to this compound-induced nociception, suggesting complex interactions in pain pathways. nih.govcaymanchem.com

| Animal Model | This compound-Induced Behavior | Measurement | Modulating Compound | Effect of Modulator | Source |

|---|---|---|---|---|---|

| Rat | Flinching and Licking | Nociceptive Score (82 ± 12) | Streptomycin | Significant reduction in nociceptive score | nih.gov |

| Mouse (Wild-Type) | Paw Licking | Increased Licking Time | Amiloride | Blocks nociceptive effect | caymanchem.com |

| Mouse (ASIC3 Knockout) | Paw Licking | Lesser increase in Licking Time | N/A | Demonstrates ASIC3 dependence | caymanchem.com |

| Mouse (Male & Female) | Paw Licking | Increased Licking Time | Creatine | Decreased sensitivity to this compound | caymanchem.com |

Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a crucial role in transmitting pain signals from the periphery to the central nervous system. This compound hydrochloride acts as a potent activator of ASIC3 channels, which are densely expressed on these neurons. nih.gov The primary modulatory effect of this compound on DRG neurons is the direct activation of these acid-gated channels. This activation evokes rapid inward currents, even at neutral pH, leading to depolarization of the neuronal membrane. caymanchem.com This depolarization is a key event in the initiation of an action potential, which transmits the nociceptive signal. The ability of this compound to selectively trigger these currents makes it an invaluable pharmacological tool for studying the specific contribution of ASIC3 channels to sensory neuron excitability and pain transmission. nih.gov

ASIC3 channels are known to be sensitized and upregulated during inflammation, contributing to the pain and hypersensitivity associated with inflammatory conditions. This compound hydrochloride is utilized in research to simulate the pain-producing aspects of inflammation by directly targeting these channels. caymanchem.com Studies have used this compound to induce nociceptive behaviors within animal models of inflammatory pain. nih.gov For example, research has examined the effects of various analgesic compounds on this compound-induced behaviors to better understand how to treat inflammatory pain. nih.gov The finding that creatine supplementation can reduce pain sensitivity caused by ASIC3 activation via this compound further links this pathway to pain associated with inflammation. caymanchem.com By activating a key receptor in the inflammatory pain cascade, this compound allows researchers to dissect the molecular mechanisms underlying this component of the inflammatory response.

Effects on Olfactory Sensory Neurons

Beyond its role in pain research, this compound hydrochloride has been found to exert effects on other types of excitable cells, including olfactory sensory neurons. In studies using the Rolf B1.T olfactory sensory neuron cell line, the application of this compound was shown to have multiple effects on ion channels. nih.gov Specifically, this compound was able to induce an inward electrical current in these cells. nih.gov Furthermore, it was observed to suppress the peak voltage-gated sodium current (INa), which is critical for the generation and propagation of action potentials. nih.gov These findings suggest that this compound's interactions with ion channels are not limited to ASIC3 and that it can modulate the excitability of olfactory neurons. nih.gov

Effects on Pituitary GH3 Cells

Research on the rat pituitary tumor cell line, GH3, has revealed further actions of this compound hydrochloride on ion channel activity. In these cells, this compound was found to increase the amplitude of Ca2+-activated K+ currents (IK(Ca)). nih.gov More detailed investigation showed that this compound enhances the opening probability of large-conductance Ca2+-activated K+ (BKCa) channels, with a half-maximal effective concentration (EC50) of 0.95 µM. nih.gov This action is characterized by a shift in the activation curve of the BKCa channels toward a more hyperpolarized potential, effectively making the channels easier to open. nih.gov The effect on IK(Ca) was reversed by specific BKCa channel blockers like verruculogen (B192650) and PF1022A, but not by TRAM-39, a blocker of intermediate-conductance KCa channels. nih.gov In addition to activating BKCa channels, this compound was also noted to suppress other currents in GH3 cells, including delayed rectifying K+ current, voltage-gated Na+ current, and L-type Ca2+ currents. nih.gov

Impact on Cellular Processes and Physiology

The collective research demonstrates that this compound hydrochloride has a multifaceted impact on cellular processes, primarily through the modulation of various ion channels. Its principal and most widely studied effect is the selective activation of ASIC3 channels, which underlies its ability to induce nociceptive signaling in sensory neurons. nih.govcaymanchem.com However, evidence clearly indicates that its physiological effects extend beyond this single target.

The compound's ability to modulate multiple ion channels, including voltage-gated sodium, L-type calcium, and various potassium channels in different cell types, highlights a broader spectrum of activity. nih.gov For instance, by activating BKCa channels in pituitary GH3 cells, this compound can influence cellular excitability and potentially hormone secretion. nih.gov In olfactory neurons, its dual action of inducing an inward current while suppressing the peak sodium current suggests a complex modulation of signal processing. nih.gov These findings indicate that while this compound is a valuable tool for studying ASIC3, its effects on other ion channels must be considered when interpreting experimental results. nih.gov

| Cell Type | Ion Channel / Current | Observed Effect of this compound | Source |

|---|---|---|---|

| CHO Cells (expressing ASIC3) | ASIC3 | Activation (evokes rapid inward currents) | caymanchem.com |

| Olfactory Sensory Neurons (Rolf B1.T) | General | Induction of inward current | nih.gov |

| Olfactory Sensory Neurons (Rolf B1.T) | Voltage-gated Na+ Current (INa) | Suppression | nih.gov |

| Pituitary GH3 Cells | Large-Conductance Ca2+-activated K+ Channel (BKCa) | Activation / Enhanced opening probability | nih.gov |

| Pituitary GH3 Cells | Delayed Rectifying K+ Current | Suppression | nih.gov |

| Pituitary GH3 Cells | Voltage-gated Na+ Current (INa) | Suppression | nih.gov |

| Pituitary GH3 Cells | L-type Ca2+ Current | Suppression | nih.gov |

Cell Cycle Modulation

There is currently no available scientific literature detailing the effects of this compound hydrochloride on cell cycle progression. Consequently, there are no research findings to report on its potential to cause an increase in the G2/M cell population, a decrease in the S cell population, or an increase in the G0/G1 cell population.

Gene Expression Modulation

While this compound hydrochloride's interaction with specific ion channel proteins implies a level of cellular modulation, there is no comprehensive data on its broader effects on gene expression. Studies detailing how this compound hydrochloride might alter the expression of genes involved in critical signaling pathways, such as the MAPK or NF-κB pathways, are not present in the available body of research. The ability of some guanidino-quinazoline compounds to promote the readthrough of premature termination codons has been noted, representing a specific type of gene expression modulation, but this has not been specifically detailed for this compound hydrochloride in the context of broader pathway regulation. nih.govresearchgate.net

Advanced Research Areas and Potential Applications of Gmq Hydrochloride

GMQ Hydrochloride in G-quadruplex Research

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich DNA and RNA sequences. mappingignorance.orgmedchemexpress.comnih.govrsc.org These structures are composed of stacked G-tetrads, which are planar arrangements of four guanine (B1146940) bases held together by Hoogsteen hydrogen bonds. mappingignorance.orgnih.govmdpi.comfrontiersin.org The stability of G4 structures is often enhanced by the presence of monovalent cations, such as potassium (K⁺) or sodium (Na⁺), located in the central channel of the structure. mappingignorance.orgnih.govrsc.orgmdpi.com G4s are found in various biologically significant regions of the genome, including telomeres and promoter regions of oncogenes, suggesting their involvement in crucial cellular processes like replication, transcription, and translation. medchemexpress.comnih.govrsc.orgfrontiersin.orgunipd.it

Role as a G-quadruplex Ligand

Small molecules capable of binding to and stabilizing G-quadruplex structures are known as G-quadruplex ligands. medchemexpress.comresearchgate.netmdpi.comrsc.org These ligands typically possess aromatic cores that can interact with the G-tetrads through π-π stacking interactions, and often have positively charged side chains that can interact with the phosphate (B84403) backbone or the grooves of the G4 structure. mdpi.commdpi.com The interaction of ligands with G4s can influence their formation, stability, and function. rsc.orgnih.govnih.gov

G-quadruplex ligands, including various small molecules and metal complexes, can stabilize G4 structures. mappingignorance.orgmdpi.comresearchgate.net This stabilization is often achieved through mechanisms such as π-π stacking interactions with the terminal G-tetrads and electrostatic interactions with the negatively charged phosphate backbone. mdpi.commdpi.comresearchgate.net The binding affinity and selectivity of ligands for G4 structures over duplex DNA are important considerations in the design of G4-targeting compounds. mappingignorance.orgrsc.org Studies have shown that the presence of a stabilizing monovalent cation is required for the stable formation of G-quadruplexes. nih.gov

Human telomeres, located at the ends of chromosomes, contain repetitive G-rich sequences (TTAGGG) that can form G-quadruplex structures. nih.govmdpi.commdpi.comnih.gov These telomeric G4s are considered attractive targets for anticancer drugs. nih.gov Ligands that interact with telomeric G4s can inhibit telomerase access and affect telomere capping. nih.gov Stabilization of telomeric G4s by small molecules has been shown to inhibit telomerase activity and can lead to telomere dysfunction. rsc.orgnih.govnih.govmdpi.com

G-quadruplexes are also found in the promoter regions of many oncogenes, where they can act as regulatory elements controlling gene expression. medchemexpress.comnih.govmdpi.comengineering.org.cnmdpi.com Targeting these oncogene promoter G4 structures has emerged as a promising strategy for cancer therapy. rsc.orgmdpi.comengineering.org.cnmdpi.comnih.gov By stabilizing these G4s, ligands can downregulate the transcription of the corresponding oncogenes. mdpi.comengineering.org.cnnih.gov

The c-MYC oncogene promoter, for instance, contains a G-rich region capable of forming a G4 structure that can repress transcription when stabilized by small molecules. mdpi.comengineering.org.cnnih.gov Similarly, the promoter region of the KRAS proto-oncogene contains G-rich sequences that can fold into G4 structures, which are crucial for its transcription regulation. engineering.org.cnmdpi.com Targeting KRAS G4s can be an effective anticancer approach. mdpi.com

Implications for Telomerase Activity

Telomerase is a ribonucleoprotein enzyme responsible for maintaining telomere length by adding repetitive sequences to the ends of chromosomes. khanacademy.orgwikipedia.org Telomerase activity is often elevated in cancer cells, contributing to their immortality. khanacademy.orgwikipedia.org

G-quadruplex formation in telomeric regions can inhibit telomerase activity. rsc.orgmdpi.commdpi.com Small molecules that stabilize telomeric G4 structures can interfere with the binding and catalytic activity of telomerase, thus inhibiting telomere elongation. rsc.orgnih.govwikipedia.orgmdpi.comnih.govelifesciences.orgscholaris.ca This inhibition of telomerase through G4 stabilization is a key mechanism by which some G4 ligands exert their potential anticancer effects. rsc.orgnih.govnih.gov

Research findings indicate that compounds capable of stabilizing telomeric G-quadruplex DNA can lead to a decrease in telomerase activity. rsc.orgnih.gov This mechanism is being explored for the development of novel anticancer therapeutics aimed at inducing senescence or apoptosis in cancer cells by targeting telomere maintenance. researchgate.netnih.govnih.govkhanacademy.orgwikipedia.org

Therapeutic Prospects Related to G-quadruplex Interactions

G-quadruplexes (G4s) are non-canonical nucleic acid secondary structures formed from guanine-rich sequences found in important genomic regions like oncogene promoters and telomeres. mdpi.comnih.govresearchgate.nettcichemicals.com These structures are involved in crucial biological functions including DNA replication, transcription, and telomere maintenance, making them attractive targets for therapeutic intervention. mdpi.comnih.govtcichemicals.com Ligands that can interact with and stabilize or destabilize these G4 structures are of significant interest for their potential therapeutic applications. nih.govresearchgate.netmdpi.com

Anticancer Research

G-quadruplex structures are notably abundant in the promoter regions of cancer-related genes and in telomeric regions, which are critical for maintaining chromosome stability and are often overexpressed in cancer cells. nih.govresearchgate.nettcichemicals.com Targeting G4s in these regions offers a strategy to inhibit telomerase activity or regulate oncogene expression, thereby impacting cancer cell proliferation and survival. nih.govresearchgate.net Small molecules that bind to G-quadruplex DNA are being investigated for their potential as antitumor agents. researchgate.net While the provided search results discuss the potential of G4 ligands in anticancer research broadly and mention other compounds like glimepiride-metformin adduct (GMA) and platinum-based drugs in the context of anticancer effects nih.govmdpi.commdpi.com, direct detailed research findings specifically on this compound hydrochloride's role or efficacy in anticancer research through G-quadruplex interaction are not present in the provided snippets. However, the general principle of targeting G4s for cancer therapy provides a framework for understanding the potential therapeutic prospects of compounds like this compound hydrochloride that may interact with these structures. mdpi.comnih.govresearchgate.net

Antiviral Therapy

G-quadruplexes are also being explored as potential targets in antiviral therapy. tcichemicals.comnottingham.ac.ukuclm.es Research indicates that G4 structures can play roles in the life cycles of various viruses. tcichemicals.comnottingham.ac.ukuclm.es Ligands that interact with viral or host G4s involved in viral replication or pathogenesis could potentially exert antiviral effects. tcichemicals.com The development of G-quadruplex ligands as tools and targets in antiviral therapy is an active area of research. tcichemicals.com Similar to anticancer research, while the search results highlight the potential of G4 ligands in antiviral therapy and mention other antiviral agents mdpi.combiorxiv.orgmedscape.com, specific detailed research findings on this compound hydrochloride's direct antiviral activity or its mechanism through G-quadruplex interaction are not provided in the snippets. The broader research into G4-targeted antiviral strategies suggests a potential avenue for the investigation of this compound hydrochloride. tcichemicals.com

Supramolecular Chemistry and this compound Hydrochloride Derivatives

Supramolecular chemistry focuses on chemical systems larger than molecules that are held together by non-covalent interactions. acs.orgnso-journal.org This field is relevant to the study of this compound hydrochloride and its derivatives, particularly in the context of self-assembly and the construction of complex architectures. acs.orgtesisenred.netresearchgate.netnih.govresearchgate.netnih.gov

Self-Assembly and Supramolecular Architectures

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent forces such as hydrogen bonding, pi-pi stacking, hydrophobic interactions, and electrostatic interactions. acs.orgnih.govresearchgate.net This process is fundamental in creating complex supramolecular architectures, including gels and nanomaterials. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net While the provided snippets discuss the principles of supramolecular self-assembly and the formation of various architectures from different molecules, including guanosine (B1672433) derivatives and other compounds acs.orgnso-journal.orgresearchgate.netresearchgate.netnih.govresearchgate.net, there are no specific detailed research findings in the provided results directly describing the self-assembly of this compound hydrochloride or the supramolecular architectures it forms. The general concepts of supramolecular assembly provide a theoretical basis for exploring such possibilities with this compound hydrochloride derivatives.

Safety Pharmacology and Mechanistic Toxicology Studies

Investigating Undesirable Pharmacodynamic Properties

Safety pharmacology studies are designed to identify undesirable pharmacodynamic properties of a substance that could be relevant to human safety. europa.eunih.govbibra-information.co.uk These studies evaluate the potential effects of a substance on physiological functions within and above the therapeutic range. europa.eubibra-information.co.uk While general principles of safety pharmacology are well-established, specific detailed research findings on undesirable pharmacodynamic properties of this compound hydrochloride in isolation are not extensively detailed in the provided search results beyond its interaction with ion channels. However, the research highlighting this compound's effects on various ion channels suggests a basis for investigating potential undesirable effects related to altered ion channel function. nih.gov For instance, its ability to modulate Ca2+-activated K+ currents and suppress voltage-gated Na+ and L-type Ca2+ currents in specific cell types indicates a broader influence on cellular excitability beyond its primary target, ASIC3. nih.gov These broader effects could potentially translate into undesirable pharmacodynamic outcomes requiring further investigation.

Evaluating Adverse Pharmacodynamic/Pathophysiological Effects

Evaluating adverse pharmacodynamic and/or pathophysiological effects involves assessing effects observed in toxicology and/or clinical studies and investigating their mechanisms. europa.eu Research on this compound hydrochloride has noted its use in in vivo studies related to alterations in nociceptive behavior, suggesting a link between its activity and physiological responses, including pain-like behavior. nih.govresearchgate.net One study observed that local administration of this compound produced a significantly higher nociceptive score compared to a control group in an in vivo model. researchgate.net This indicates a direct adverse pharmacodynamic effect related to pain signaling.

Here is a table summarizing the effect of this compound on nociceptive behavior in a specific study:

| Treatment | Nociceptive Score (Mean ± SEM) | Statistical Significance (vs. Control) |

| SS control | 44 ± 4 | - |

| This compound (1 mM) | 82 ± 12 | P < 0.01 |

| This compound + ST (1 µM) | 48 ± 6 | P < 0.01 |

| This compound + NEO (1 mM) | 61 ± 8 | Not significant |

| This compound + AMI (100 µM) | 41 ± 4 | P < 0.01 |

Note: ST, NEO, and AMI represent other compounds tested in combination with this compound. researchgate.net

This data suggests that while this compound alone increases nociceptive behavior, co-administration with certain other compounds can mitigate this effect. researchgate.net

Exploring Mechanisms of Adverse Pharmacodynamic Effects

Investigating the mechanisms of adverse pharmacodynamic effects involves understanding how a substance produces these undesirable outcomes. europa.eu this compound is recognized as an agonist of acid-sensing ion channel type 3 (ASIC3) and is used in studies investigating nociceptive behavior. nih.govresearchgate.net However, research indicates that this compound may have actions on various types of ion channels beyond ASIC3. nih.gov Studies in pituitary GH3 cells and olfactory sensory neurons have shown that this compound can enhance the amplitude of Ca2+-activated K+ currents and suppress delayed rectifying K+ current, voltage-gated Na+, and L-type Ca2+ currents. nih.gov This broader modulation of ion channels suggests that adverse pharmacodynamic effects, such as altered nociception, may not be solely attributable to ASIC3 activation but could involve the combined effects on multiple ion channel types. nih.gov The observation that this compound can induce inward current and suppress peak Na+ current in olfactory sensory neurons further supports the idea of multiple mechanisms of action contributing to its effects. nih.gov

Future Directions and Research Gaps

Elucidation of Complete Mechanistic Pathways in Various Biological Systems

Existing research indicates that GMQ hydrochloride modulates the activity of several key ion channels and receptors. It is known to selectively open ASIC3 channels at physiological pH and alter the pH dependence of ASIC1a and ASIC1b, although it does not affect the activation curve of ASIC2a. nih.govguidetopharmacology.org Beyond its effects on ASICs, this compound hydrochloride has been shown to act as an inhibitor of the GABAA receptor and exert stimulatory effects on large-conductance calcium-activated potassium (KCa1.1/BKCa) channels in specific cell types. guidetopharmacology.org Further complexity in its pharmacological profile is suggested by findings indicating effects on non-selective cation currents in olfactory sensory neurons and potential antagonistic effects on 5-hydroxytryptamine (5-HT) receptors, specifically 5-HT3 receptors, which may be involved in its ability to block neurogenic inflammation related to chronic migraine. senescence.infocdutcm.edu.cn Detailed studies have also revealed that this compound can suppress the amplitude of other ion currents, including delayed rectifying K+, voltage-gated Na+, and L-type Ca2+ currents, and enhance the probability of BKCa channels. wikipedia.org

Investigation of Structure-Activity Relationships for Targeted Modulation

While the chemical structure of this compound hydrochloride (C₁₀H₁₁N₅·HCl) is established nih.govguidetopharmacology.orgsenescence.infocdutcm.edu.cnnih.govnih.gov, detailed structure-activity relationship (SAR) studies specifically focused on how modifications to the this compound scaffold influence its activity, selectivity, and potency across its various targets (ASICs, GABAA, KCa1.1, 5-HT3, and other ion channels) appear to be a significant research gap. Understanding the precise structural determinants responsible for this compound's differential modulation of these targets is critical for the rational design of novel analogs with improved specificity and efficacy.

Exploration of Novel Therapeutic Applications Beyond Current Scope

Current research links this compound hydrochloride to effects on nociceptive behaviour and neurogenic inflammation, particularly in the context of chronic migraine, likely due to its actions on ASICs and potentially 5-HT3 receptors. senescence.infocdutcm.edu.cnwikipedia.org While these areas represent potential therapeutic avenues, the diverse pharmacological profile of this compound hydrochloride, involving modulation of multiple ion channels and receptors, suggests the potential for exploring novel therapeutic applications beyond its current associations with pain and inflammation.

Given its influence on ASIC channels, which are involved in various physiological and pathological processes including pain, mechanosensation, and synaptic plasticity, this compound analogs could be explored for conditions beyond typical inflammatory or neuropathic pain states. nih.govguidetopharmacology.orgwikipedia.orguni.lu Furthermore, its activity at GABAA receptors, key mediators of inhibitory neurotransmission, and KCa1.1 channels, which regulate neuronal excitability and vascular tone, opens possibilities for investigating its potential in neurological disorders such as epilepsy, anxiety, or movement disorders, or in cardiovascular conditions. guidetopharmacology.orgwikipedia.org The observed effects on other ion currents like voltage-gated sodium and calcium channels wikipedia.org further broaden the spectrum of potential applications that could be explored. Future research should encompass preclinical studies to systematically evaluate the effects of this compound hydrochloride and its potential analogs in relevant disease models, guided by a deeper understanding of its complex mechanisms of action. This exploration could uncover novel therapeutic uses for compounds based on the this compound scaffold in areas not yet considered.

Q & A

Q. What are the primary experimental applications of GMQ hydrochloride in ion channel research?

this compound hydrochloride is a selective modulator of acid-sensing ion channels (ASICs), particularly ASIC3. It activates ASIC3 under neutral pH while blocking acid-induced peak currents, making it valuable for studying pH-dependent ion channel dynamics . Common applications include:

- Investigating ASIC3 activation/inactivation kinetics in neuronal models (e.g., pituitary GH3 cells, olfactory sensory neurons).

- Analyzing cross-talk between ASICs and other ion channels (e.g., Ca²⁺-activated K⁺ currents, voltage-gated Na⁺ currents) .

- Methodological note: Use in vitro electrophysiology (e.g., patch-clamp) to monitor real-time ion flux changes.

Q. How should this compound hydrochloride be prepared and stored to ensure stability in experiments?

- Solubility : Dissolve in DMSO at 2 mg/mL (warmed to 37°C for clarity) .

- Storage : Aliquot and store at -20°C; avoid repeated freeze-thaw cycles to prevent degradation .

- Handling : Use under fume hoods with PPE (gloves, goggles) due to irritant properties (H315, H319) .

Q. What cell models are most suitable for studying this compound hydrochloride's effects on ASIC3?

- Pituitary GH3 cells : Demonstrate ASIC3 modulation and downstream Ca²⁺-activated K⁺ current alterations .

- Rolf B1.T olfactory sensory neurons : Highlight this compound-induced inward currents under neutral pH .

- Validation : Confirm ASIC3 expression via RT-PCR or immunoblotting before experimentation.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound hydrochloride's dual effects on ion currents (activation vs. inhibition)?

this compound exhibits context-dependent effects:

- Activation : At neutral pH, this compound enhances ASIC3 opening probability (EC₅₀ = 0.95 µM) .

- Inhibition : Blocks acid-induced currents in ASIC3 and suppresses voltage-gated Na⁺/Ca²⁺ currents in GH3 cells .

- Methodological recommendations :

- Control pH rigorously (use buffered solutions).

- Validate concentration-response curves across pH 6.5–7.4 .

- Combine electrophysiology with calcium imaging to dissect mechanistic pathways .

Q. What experimental designs are optimal for studying this compound hydrochloride's impact on BKCa channel gating?

- Inside-out patch-clamp recordings : Directly assess this compound’s modulation of BKCa channel open probability and voltage dependence .

- Key parameters :

- Shift in activation curve depolarization (∆V₁/₂).

- Changes in gating charge (z) and free energy (∆G) for channel activation .

Q. How can researchers address variability in this compound hydrochloride's solubility and bioactivity across experiments?

- Solubility optimization : Pre-warm DMSO to 37°C and sonicate solutions for 10–15 minutes .

- Bioactivity validation :

- Use a reference ASIC3 agonist (e.g., α-PDTX) to benchmark this compound’s efficacy .

- Perform dose-response assays (0.1–10 µM) to confirm EC₅₀ consistency .

Q. What statistical approaches are recommended for analyzing this compound hydrochloride's multi-target effects?

- Multivariate analysis : Use PCA or MANOVA to disentangle this compound’s effects on correlated ion currents (e.g., IK(Ca), INa) .

- Error mitigation : Apply Bonferroni correction for multiple comparisons in dose-response studies .

- Reproducibility : Report exact pH, temperature, and solvent conditions to enable cross-study comparisons .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound hydrochloride in laboratory settings?

- Hazard mitigation :

- Avoid inhalation (STOT SE 3 hazard); use respiratory protection in powder-handling steps .

- Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Training : Document SOP adherence and SDS reviews per institutional safety guidelines .

Q. How can researchers integrate this compound hydrochloride studies with omics approaches for mechanistic insights?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.